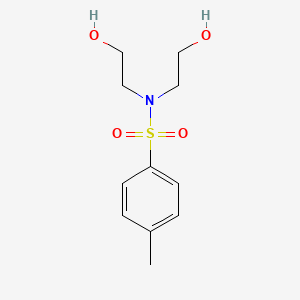

N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46865. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4S/c1-10-2-4-11(5-3-10)17(15,16)12(6-8-13)7-9-14/h2-5,13-14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFJDXPINIIUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221676 | |

| Record name | N,N-Bis(2-hydroxyethyl)-p-toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7146-67-0 | |

| Record name | N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7146-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-hydroxyethyl)-p-toluenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007146670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7146-67-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7146-67-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Bis(2-hydroxyethyl)-p-toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2-hydroxyethyl)-p-toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide: Properties, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, a member of the esteemed sulfonamide class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical and physical properties, a detailed synthesis protocol, and a discussion of its potential, yet underexplored, therapeutic applications.

Introduction: The Promise of a Diethanolamine-Derived Sulfonamide

Sulfonamides are a cornerstone of modern medicine, exhibiting a broad spectrum of biological activities, including antibacterial, diuretic, hypoglycemic, antithyroid, and antitumor actions.[1] Their remarkable versatility has spurred the synthesis and investigation of a vast array of derivatives. This compound (also known as N-tosyl diethanolamine) emerges from this lineage, incorporating the well-established p-toluenesulfonyl (tosyl) group with a diethanolamine moiety. While diethanolamine itself can be a skin irritant, its incorporation into more complex structures can yield pharmaceutically valuable compounds.[1] This guide aims to consolidate the current knowledge on this specific molecule and to illuminate its potential for future drug discovery endeavors.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a therapeutic agent. This compound is a white crystalline solid.[1] A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO₄S | |

| Molecular Weight | 259.32 g/mol | |

| CAS Number | 7146-67-0 | |

| Melting Point | 95-98 °C | [1] |

| Appearance | White crystals | [1] |

The molecular structure, as determined by X-ray crystallography, reveals an intramolecular hydrogen bond forming an S(8) ring, which influences the conformation of the bis(2-hydroxyethyl) portion of the molecule.[1] In the crystalline state, molecules are linked by intermolecular O-H···O hydrogen bonds, forming zigzag chains.[1]

Synthesis and Purification

The synthesis of this compound can be achieved through the reaction of p-toluenesulfonyl chloride with diethanolamine in the presence of a base. A detailed experimental protocol is provided below, based on a published procedure.[1]

Experimental Protocol: Synthesis

Materials:

-

Diethanolamine (4 mmol, 0.42 g)

-

p-Toluenesulfonyl chloride (4.4 mmol, 0.836 g)

-

Dichloromethane (CH₂Cl₂)

-

Pyridine (4.4 mmol, 0.35 g)

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve diethanolamine in dichloromethane in a suitable reaction flask.

-

Add p-toluenesulfonyl chloride to the solution.

-

Add pyridine to the reaction mixture to act as a base.

-

Reflux the solution for 4 hours.

-

Upon completion of the reaction, remove the pyridine in vacuo.

-

The crude product can then be purified by crystallization.

Experimental Protocol: Purification by Crystallization

Solvent System:

-

Hexane and Ethyl Acetate (1:1 ratio)

Procedure:

-

Dissolve the crude product in a minimum amount of the hot hexane:ethyl acetate (1:1) solvent system.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can be used to maximize the yield of the crystals.

-

Collect the white crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent mixture to remove any residual impurities.

-

Dry the purified crystals under vacuum.

The overall yield for this process has been reported to be approximately 77%.[1]

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Data

Characterization of the synthesized compound is crucial for confirming its identity and purity.

-

¹H NMR (500 MHz, CDCl₃): δ 7.70 (d, 2H), 7.33 (d, 2H), 3.87 (t, –CH₂OH, 4H), 3.23 (t, –CH₂N–, 4H), 2.43 (s, –CH₃, 3H).[1]

Potential Applications in Drug Development: A Landscape of Possibilities

While specific biological activity data for this compound is not yet extensively reported in the literature, the broader class of sulfonamides offers a rich context for postulating its potential therapeutic applications. The presence of the tosyl group and the diethanolamine moiety suggests several avenues for investigation.

As an Antibacterial Agent

The foundational application of sulfonamides is in antibacterial therapy. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt the production of folic acid, a vital component for bacterial growth and replication. Given its core sulfonamide structure, this compound could be investigated for its potential antibacterial properties.

As an Anticancer Agent

More recently, sulfonamide derivatives have emerged as promising candidates for cancer therapy. Their anticancer mechanisms are diverse and include:

-

Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.

-

VEGFR-2 Inhibition: Some sulfonamides have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.

-

Other Mechanisms: Other reported anticancer mechanisms for sulfonamides include cell cycle arrest, disruption of microtubule assembly, and inhibition of matrix metalloproteinases.

The structural features of this compound make it a candidate for screening against these and other cancer-related targets. The two hydroxyl groups could potentially be functionalized to create derivatives with enhanced activity or selectivity.

As an Enzyme Inhibitor

The sulfonamide moiety is a versatile pharmacophore that can interact with the active sites of various enzymes. Beyond DHPS and CAs, sulfonamides have been developed as inhibitors of proteases, kinases, and other enzymes. The diethanolamine portion of this compound could offer additional hydrogen bonding interactions within an enzyme's active site, potentially leading to novel inhibitory activities.

Generalized Mechanism of Action for Sulfonamide Antibacterials

Caption: Generalized mechanism of action for sulfonamide antibacterial drugs, a potential area of investigation for this compound.

Safety and Handling

According to the available Safety Data Sheet (SDS), N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide is not classified as a hazardous substance. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle the compound in a well-ventilated area and to use personal protective equipment such as gloves and safety glasses.

Conclusion and Future Directions

This compound is a readily synthesizable compound with well-defined chemical and physical properties. While its biological activities have not been extensively explored, its structural relationship to the broad and pharmacologically rich class of sulfonamides suggests significant potential for drug discovery. Future research should focus on systematic screening of this compound and its derivatives against a panel of bacterial strains and cancer cell lines, as well as a variety of enzymatic targets. Such studies will be crucial in unlocking the therapeutic potential of this promising molecule.

References

-

Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Lodhi, M. A. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3142. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, a valuable intermediate in various chemical and pharmaceutical applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide will delve into the core principles of the synthesis, offering detailed experimental protocols, a thorough examination of the reaction mechanism, and critical insights into safety, purification, and characterization of the final product. The methodologies presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound, also known as N-tosyldiethanolamine, is a sulfonamide derivative of diethanolamine. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The synthesis of this particular molecule involves the formation of a stable sulfonamide bond between the secondary amine of diethanolamine and the sulfonyl chloride of p-toluenesulfonyl chloride (tosyl chloride). This reaction is a cornerstone of organic synthesis, valued for its efficiency and the stability of the resulting sulfonamide linkage.

The strategic approach to this synthesis is a nucleophilic substitution reaction at the sulfonyl group. Diethanolamine, with its nucleophilic secondary amine, readily attacks the electrophilic sulfur atom of tosyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. This guide will explore two common bases used in this transformation: pyridine and triethylamine.

Reaction Mechanism and Rationale

The formation of this compound proceeds via a nucleophilic acyl-type substitution mechanism at the sulfur atom of tosyl chloride. The key steps are outlined below:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diethanolamine acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. This leads to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The chloride ion, a good leaving group, is expelled from the tetrahedral intermediate, resulting in the formation of a protonated sulfonamide.

-

Deprotonation: A base, such as pyridine or triethylamine, deprotonates the nitrogen atom of the protonated sulfonamide, yielding the final neutral product and the corresponding ammonium salt.

The use of a base is essential for the success of this reaction. Without a base, the hydrochloric acid generated as a byproduct would protonate the starting diethanolamine, rendering it non-nucleophilic and halting the reaction.

Diagram of the Reaction Mechanism:

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Two primary protocols for the synthesis of this compound are presented below, differing in the choice of base.

Protocol 1: Synthesis using Pyridine as a Base

This protocol is adapted from a peer-reviewed procedure and has a reported yield of 77%.[2]

Materials and Reagents:

-

Diethanolamine (DEA)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of diethanolamine (1.0 eq) in dichloromethane, add p-toluenesulfonyl chloride (1.1 eq).

-

To this mixture, add pyridine (1.1 eq) as a base.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 hexane:ethyl acetate mobile phase.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the pyridine in vacuo using a rotary evaporator.

-

The crude product can then be purified by crystallization.

Protocol 2: Synthesis using Triethylamine as a Base

This protocol is a generalized procedure adapted for this specific synthesis, offering an alternative to pyridine. Triethylamine is a stronger, non-nucleophilic base that can also effectively scavenge the HCl byproduct.

Materials and Reagents:

-

Diethanolamine (DEA)

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve diethanolamine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Diagram of the Experimental Workflow:

Caption: A generalized experimental workflow for the synthesis of this compound.

Purification and Characterization

Purification

The primary method for purifying this compound is recrystallization .

-

Solvent Selection: A mixture of ethyl acetate and hexane is a good starting point for recrystallization, as it is used for TLC analysis of the reaction. The product should be dissolved in a minimal amount of hot ethyl acetate, followed by the slow addition of hexane until turbidity is observed. Cooling this solution should yield crystalline product. Other potential solvent systems include ethanol/water and acetone/water.

-

Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A gradient elution with a mixture of hexane and ethyl acetate is recommended.

Characterization

Confirmation of the structure and purity of the synthesized this compound is achieved through various spectroscopic methods.

| Technique | Expected Results |

| ¹H NMR | (500 MHz, CDCl₃): δ 7.70 (d, 2H, Ar-H), 7.33 (d, 2H, Ar-H), 3.87 (t, 4H, -CH₂OH), 3.23 (t, 4H, -CH₂N-), 2.43 (s, 3H, -CH₃).[2] |

| ¹³C NMR | Predicted chemical shifts (CDCl₃): Aromatic carbons (~127-144 ppm), -CH₂OH (~60 ppm), -CH₂N- (~53 ppm), -CH₃ (~21 ppm). |

| FTIR | Broad O-H stretch (~3400 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), aliphatic C-H stretch (~2850-2950 cm⁻¹), S=O asymmetric and symmetric stretches (~1340 and 1160 cm⁻¹), aromatic C=C stretches (~1600, 1490 cm⁻¹). |

| Melting Point | 95-98 °C.[2] |

Safety and Hazard Analysis

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

p-Toluenesulfonyl chloride (TsCl): Corrosive and causes severe skin burns and eye damage. It is also a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

-

Diethanolamine (DEA): Harmful if swallowed and causes skin irritation and serious eye damage. It is suspected of damaging fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure.

-

Pyridine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation.

-

Triethylamine (Et₃N): Highly flammable liquid and vapor. Toxic if inhaled and causes severe skin burns and eye damage.

-

Dichloromethane (CH₂Cl₂): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

Conclusion

This guide has provided a detailed and practical framework for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocols, researchers can reliably synthesize this valuable compound. The inclusion of safety information, purification techniques, and characterization data ensures that this guide serves as a comprehensive resource for professionals in the field. The principles and techniques described herein are foundational to the broader field of sulfonamide chemistry and can be adapted for the synthesis of other related molecules.

References

- Casini, A., Scozzafava, A., & Supuran, C. T. (2002). Sulfonamide derivatives with antibacterial, diuretic, hypoglycemic, antithyroid and antitumor action. Current Medicinal Chemistry-Anti-Infective Agents, 1(2), 135-159.

- Tahir, M. N., Wouters, J., & Hussain, R. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3142.

- Chambers, H. F., & Jawetz, E. (1998). Sulfonamides, trimethoprim, & quinolones. Basic & clinical pharmacology, 7, 761-779.

- Hori, M., et al. (2011). Alternative synthesis reference mentioned in Tahir et al., 2012.

- Yoon, S., et al. (2001). Related structure reference mentioned in Tahir et al., 2012.

- Allen, F. H., et al. (1987). Standard bond lengths reference mentioned in Tahir et al., 2012.

- Bernstein, J., et al. (1995). Hydrogen-bond motifs reference mentioned in Tahir et al., 2012.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide (CAS: 7146-67-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Sulfonamide Building Block

N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, also known as N-tosyldiethanolamine, is a unique molecule that merges the well-established chemical reactivity of the tosyl group with the versatile functionality of two primary hydroxyl groups. This guide provides a comprehensive technical overview of its synthesis, structural characteristics, chemical behavior, and potential applications, offering a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. While its direct biological applications are still under exploration, its structural motifs suggest significant potential as a scaffold and intermediate in the development of novel compounds.

Molecular Structure and Physicochemical Properties

This compound is characterized by a central nitrogen atom to which a p-toluenesulfonyl (tosyl) group and two 2-hydroxyethyl groups are attached. This structure imparts a combination of hydrophobicity from the tolyl group and hydrophilicity from the two hydroxyl moieties.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 7146-67-0 | [1] |

| Molecular Formula | C₁₁H₁₇NO₄S | [2] |

| Molecular Weight | 259.32 g/mol | |

| Appearance | White crystalline powder/solid | [1] |

| Melting Point | 95–98 °C | [2] |

| Solubility | Soluble in water and some organic solvents. | [1] |

| IUPAC Name | This compound |

Structural Insights from Crystallography

Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structure of this compound. The nitrogen atom of the diethanolamine substituent is approximately sp³ hybridized, with a geometry close to pyramidal.[2] An interesting feature of its solid-state structure is the presence of an intramolecular O—H⋯O hydrogen bond, which forms an S(8) ring and influences the conformation of the bis(2-hydroxyethyl) segment.[2] In the crystal lattice, intermolecular O—H⋯O hydrogen bonds link the molecules into zigzag chains, which are further organized into a three-dimensional network by weaker C—H⋯O and C—H⋯π interactions.[2]

Diagram 1: 2D Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis and Reactivity

The synthesis of this compound is a straightforward and high-yielding process, making it a readily accessible building block for further chemical transformations.

General Synthesis Protocol

The most common synthetic route involves the reaction of p-toluenesulfonyl chloride (tosyl chloride) with diethanolamine in the presence of a base.

Diagram 2: Synthesis of this compound

Caption: General synthetic scheme for the target compound.

Step-by-Step Methodology:

-

Reaction Setup: Diethanolamine is dissolved in a suitable solvent, such as dichloromethane (CH₂Cl₂).

-

Addition of Tosyl Chloride: p-Toluenesulfonyl chloride is added to the solution.

-

Base Addition: A base, typically pyridine, is added to neutralize the hydrochloric acid formed during the reaction.[2]

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete reaction.[2]

-

Workup and Purification: After the reaction is complete, the base is removed (e.g., in vacuo), and the product is purified by crystallization to yield white crystals.[2]

This method has been reported to produce the desired product in good yield (approximately 77%).[2]

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its two primary hydroxyl groups and the sulfonamide moiety.

-

Reactivity of the Hydroxyl Groups: The two primary hydroxyl groups are nucleophilic and can undergo a variety of reactions typical of alcohols, such as esterification, etherification, and oxidation. This dual functionality makes the molecule an excellent candidate for use as a cross-linking agent or as a diol in polymer synthesis. For instance, the hydroxyl groups can react with carboxylic acids or their derivatives to form esters, a reaction that can be catalyzed by a strong mineral acid (Fisher esterification).

-

The Sulfonamide Moiety: The sulfonamide group is generally stable. The nitrogen atom is relatively non-basic due to the electron-withdrawing effect of the adjacent sulfonyl group. The tosyl group can act as a protecting group for the secondary amine in some reaction sequences.

Potential Applications and Future Outlook

While this compound is commercially available as a laboratory chemical and has been identified as a reference standard for an impurity in the drug vortioxetine, its potential applications are much broader, stemming from its versatile chemical structure.

As a Building Block in Organic and Medicinal Chemistry

The presence of two reactive hydroxyl groups makes this compound a valuable starting material for the synthesis of more complex molecules. It can be used to introduce the N-tosyldiethanolamine scaffold into larger structures, which may be of interest in the development of new pharmaceutical agents. The broader class of sulfonamides is known to exhibit a wide range of biological activities, including antibacterial, diuretic, hypoglycemic, and antitumor effects.[2] While the specific biological profile of this compound is not yet extensively studied, its structure warrants investigation in these areas.

In Polymer and Materials Science

The diol functionality of this compound makes it a potential monomer for the synthesis of polyesters, polyurethanes, and other polymers. The incorporation of the sulfonamide group into the polymer backbone could impart unique properties to the resulting materials, such as altered solubility, thermal stability, or even biological activity.

Future Research Directions

-

Exploration of Biological Activity: Screening of this compound and its derivatives for various biological activities (e.g., antibacterial, antifungal, anticancer) is a promising area for future research.

-

Derivatization Studies: Systematic derivatization of the hydroxyl groups to create libraries of new compounds for high-throughput screening could lead to the discovery of novel bioactive molecules.

-

Polymer Synthesis and Characterization: Investigation into the use of this compound as a monomer in polymerization reactions and the characterization of the resulting polymers would be a valuable contribution to materials science.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the tosyl group, the methyl group protons, and the methylene protons of the two hydroxyethyl chains.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl groups, the C-H stretches of the aromatic and aliphatic portions, and the S=O stretches of the sulfonamide group.[3]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its structure.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A reverse-phase HPLC method, likely with a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, would be suitable.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the synthesis reaction and for preliminary purity assessment. A reported system uses a 1:1 mixture of hexane and ethyl acetate.[2]

Safety and Handling

-

General Precautions: Use in a well-ventilated area and avoid inhalation of dust.[1] Avoid contact with skin and eyes.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.

-

Toxicity of Related Compounds: Diethanolamine, a precursor, is known to be a skin irritant.[2] Other sulfonamide derivatives can cause skin and eye irritation. A safety data sheet for the related compound N,N-Bis(2-chloroethyl)-p-toluenesulfonamide indicates that it causes skin and eye irritation and may cause respiratory irritation.[4]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a readily synthesizable and versatile molecule with significant potential as a building block in both medicinal chemistry and materials science. Its dual functionality, combining the reactivity of two primary hydroxyl groups with the structural and electronic properties of the tosyl sulfonamide moiety, opens up numerous avenues for further research and development. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, intended to inspire and facilitate future investigations into this promising compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemBK. N,N-Bis-(2-hydroxyethyl)-p-toluenesulfonamide. [Link]

-

Organic Syntheses. THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS: SYNTHESIS OF N-[(9-FLUORENYLMETHOXY)CARBONYL]-L-ASPARTIC ACID; α tert-BUTYL ESTER, β-(2-ETHYL[(1E)-(4-NITROPHENYL)AZO]PHENYL]AMINO]ETHYL ESTER. [Link]

-

National Toxicology Program. NTP Technical Report on the Toxicity Studies of p-Toluenesulfonamide (CASRN 70-55-3) Administered in Feed to F344/N Rats, F344/NTac Rats, and B6C3F1/N Mice. National Institutes of Health. [Link]

-

Tahir, M. N., et al. (2013). This compound. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1742. [Link]

-

SIELC Technologies. Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)- on Newcrom R1 HPLC column. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

This guide provides a comprehensive walkthrough of the analytical strategies and methodologies required for the unambiguous structure elucidation of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous approach to chemical characterization.

Introduction and Strategic Overview

This compound (CAS 7146-67-0), also known as N-tosyl diethanolamine, is a sulfonamide derivative incorporating the versatile p-toluenesulfonyl (tosyl) group and a diethanolamine moiety.[1] The tosyl group is a common protecting group for amines in organic synthesis, and sulfonamides as a class exhibit a wide range of biological activities, including antibacterial and antitumor actions.[2] Given its potential role in synthetic chemistry and medicinal research, absolute confirmation of its molecular structure is paramount for ensuring purity, predicting reactivity, and meeting regulatory standards.

The structure elucidation of a novel or synthesized compound is a puzzle solved by assembling complementary pieces of evidence from various analytical techniques. No single method provides all the answers. Our strategy is to employ a synergistic workflow, beginning with synthesis and purification, followed by a suite of spectroscopic and crystallographic analyses. Each step is designed to corroborate the findings of the others, leading to an undeniable structural assignment.

Caption: Integrated workflow for structure elucidation.

Synthesis and Sample Preparation

The foundation of any accurate structural analysis is a pure sample. The target compound was synthesized via a standard sulfonylation reaction.

Causality: The choice of reacting p-toluenesulfonyl chloride with diethanolamine is a direct and efficient method for forming the desired sulfonamide bond. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.[2] Dichloromethane (CH₂Cl₂) is selected as the solvent for its ability to dissolve the reactants and its relative inertness.

Experimental Protocol: Synthesis

-

Dissolve diethanolamine (4.0 mmol, 0.42 g) in dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Add p-toluenesulfonyl chloride (4.4 mmol, 0.836 g) to the solution.

-

Add pyridine (4.4 mmol, 0.35 g) to the flask to act as a base.

-

Reflux the solution for 4 hours.

-

Upon completion, remove the pyridine in vacuo using a rotary evaporator.

-

Purify the resulting crude product by recrystallization to obtain white crystals.[2]

The purity of the synthesized material is a critical prerequisite for spectroscopic analysis. This is initially assessed by Thin Layer Chromatography (TLC) and melting point, and definitively established by High-Performance Liquid Chromatography (HPLC).

Chromatographic Purity Assessment

HPLC is employed to confirm the sample's purity and identify any potential impurities from the synthesis.

Causality: A reversed-phase C8 or C18 column is chosen due to the moderate polarity of the analyte. A mobile phase consisting of a water/acetonitrile gradient allows for the effective separation of the main compound from more polar starting materials or less polar side-products. UV detection is suitable as the p-toluenesulfonyl group contains a chromophore.[3]

Experimental Protocol: HPLC Method

-

Column: YMC-Triart C8 (250 mm x 4.6 mm, 5 µm)[3]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 254 nm

-

Injection Volume: 5 µL

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 water/acetonitrile.

A single, sharp peak accounting for >99% of the total peak area is the desired outcome, confirming the sample is suitable for further analysis.

Integrated Spectroscopic Analysis

With a pure sample in hand, we proceed with a trio of spectroscopic techniques—NMR, Mass Spectrometry, and IR—to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We utilize both ¹H and ¹³C NMR.

Causality: ¹H NMR provides information on the number of different types of protons, their chemical environment, their integration (ratio), and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of unique carbon environments. Together, they allow for the complete assembly of the molecule's backbone.

-

Prepare the sample by dissolving approximately 20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).[4]

-

Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.[4]

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

-

Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

The ¹H NMR spectrum provides a clear signature for the molecule. The aromatic protons on the tosyl group split into two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The ethyl groups show two triplets, confirming the -CH₂-CH₂- connectivity. The methyl and hydroxyl protons appear as a singlet and a broad signal, respectively.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| 7.70 ppm | Doublet (d) | 2H | Ar-H (ortho to SO₂) | Deshielded by the electron-withdrawing sulfonyl group. |

| 7.33 ppm | Doublet (d) | 2H | Ar-H (ortho to CH₃) | Less deshielded than the protons ortho to the SO₂ group. |

| 3.87 ppm | Triplet (t) | 4H | -CH₂-OH | Adjacent to the hydroxyl group, deshielded by oxygen. |

| 3.23 ppm | Triplet (t) | 4H | -N-CH₂ - | Adjacent to the nitrogen, deshielded by nitrogen and the tosyl group. |

| 2.43 ppm | Singlet (s) | 3H | Ar-CH₃ | Typical chemical shift for a methyl group on an aromatic ring. |

| (Data sourced from Tabbasum et al., 2012)[2] |

The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton. Six distinct signals are expected, corresponding to the unique carbon environments in the molecule.

| Chemical Shift (δ) | Assignment | Rationale |

| ~143.5 ppm | Ar-C -SO₂ | Quaternary aromatic carbon attached to the electron-withdrawing SO₂ group. |

| ~136.0 ppm | Ar-C -CH₃ | Quaternary aromatic carbon attached to the methyl group. |

| ~129.7 ppm | Ar-C H (ortho to CH₃) | Aromatic methine carbon. |

| ~127.5 ppm | Ar-C H (ortho to SO₂) | Aromatic methine carbon, slightly deshielded. |

| ~60.5 ppm | -CH₂-OH | Aliphatic carbon attached to the electronegative oxygen atom. |

| ~52.0 ppm | -N-CH₂ - | Aliphatic carbon attached to the nitrogen atom. |

| ~21.5 ppm | Ar-CH₃ | Aliphatic carbon of the methyl group. |

| (Predicted shifts based on standard chemical shift ranges and data for similar sulfonamides)[5][6] |

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its substructures.

Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for this moderately polar molecule, as it is likely to produce a strong protonated molecular ion [M+H]⁺, directly confirming the molecular weight. The fragmentation pattern is then studied using tandem MS (MS/MS) to reveal structurally significant losses.

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a 50:50 acetonitrile/water mixture containing 0.1% formic acid to aid protonation.

-

Infuse the solution directly into an ESI-MS instrument.

-

Acquire data in positive ion mode, scanning a mass range from m/z 50 to 500.

-

Perform a product ion scan on the [M+H]⁺ ion to induce fragmentation.

The expected molecular weight is 259.32 g/mol .[1] The ESI-MS spectrum should show a prominent peak at m/z 260.1 [M+H]⁺.

Predicted Fragmentation Pathway: The primary fragmentation events are predicted to be the cleavage of the C-S bond and α-cleavage relative to the nitrogen and oxygen atoms.

Caption: Predicted ESI-MS fragmentation pathway.

| m/z Value | Proposed Fragment | Rationale |

| 260.1 | [C₁₁H₁₇NO₄S + H]⁺ | Protonated molecular ion. |

| 155.0 | [CH₃C₆H₄SO₂]⁺ | Tosyl cation, resulting from cleavage of the S-N bond.[7] |

| 104.1 | [HN(CH₂CH₂OH)₂]⁺ | Diethanolamine fragment cation. |

| 91.0 | [C₇H₇]⁺ | Tropylium ion, a characteristic fragment from the tosyl group.[7] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.

Causality: Each functional group absorbs infrared radiation at a characteristic frequency. The presence of O-H, aromatic C-H, aliphatic C-H, and S=O bonds will give rise to distinct, identifiable peaks in the spectrum.

-

Place a small amount of the crystalline sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3500-3200 | Strong, Broad | O-H stretch | Characteristic of the hydroxyl groups, broadened by hydrogen bonding.[8] |

| 3100-3000 | Medium | Aromatic C-H stretch | Typical for sp² C-H bonds on the benzene ring.[9] |

| 2980-2850 | Medium | Aliphatic C-H stretch | From the methylene and methyl groups.[9] |

| 1340-1320 | Strong | Asymmetric SO₂ stretch | Key signature of the sulfonyl group in a sulfonamide. |

| 1160-1140 | Strong | Symmetric SO₂ stretch | The second key signature of the sulfonyl group. |

| (Assignments based on standard IR correlation tables)[10][11] |

The Definitive Structure: Single Crystal X-ray Crystallography

While the combined spectroscopic data provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by mapping the precise 3D arrangement of atoms in space.

Causality: By diffracting X-rays off a single crystal, we can determine atomic coordinates, bond lengths, and bond angles with extremely high precision. This technique validates the connectivity established by NMR and confirms the overall molecular geometry.

A published crystal structure for this compound confirms the following key details.[2]

| Parameter | Value | Significance |

| Molecular Formula | C₁₁H₁₇NO₄S | Confirms elemental composition. |

| Molecular Weight | 259.32 | Confirms value obtained by MS. |

| Crystal System | Orthorhombic | Defines the crystal lattice. |

| Key Bond Angles | C-N-S ≈ 117° | Confirms the pyramidal geometry around the nitrogen atom. |

| Key Feature | Intramolecular H-bond | An O-H···O hydrogen bond exists between one hydroxyl group and a sulfonyl oxygen. |

| (Data sourced from Tabbasum et al., 2012)[2] |

The crystallographic data provides a definitive, three-dimensional map of the molecule, leaving no ambiguity as to its structure.

Conclusion

The structure of this compound has been unequivocally determined through an integrated analytical workflow. Synthesis and purification provided a high-purity sample, confirmed by HPLC. Mass spectrometry established the correct molecular weight and key substructures through fragmentation analysis. Infrared spectroscopy confirmed the presence of all critical functional groups. High-resolution ¹H and ¹³C NMR spectroscopy elucidated the precise carbon-hydrogen framework and connectivity. Finally, single-crystal X-ray crystallography provided the definitive and absolute confirmation of the atomic arrangement. Each piece of data corroborates the others, forming a self-validating system that confirms the identity and structure with the highest degree of scientific certainty.

References

- 1. This compound | C11H17NO4S | CID 81565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tis.wu.ac.th [tis.wu.ac.th]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. rsc.org [rsc.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. bellevuecollege.edu [bellevuecollege.edu]

A Technical Guide to the Spectroscopic Characterization of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

Abstract

This technical guide provides an in-depth analysis of the spectral data for N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide (CAS 10144-83-9), a compound of interest in pharmaceutical and materials science.[1] Intended for researchers, scientists, and drug development professionals, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive spectroscopic signature of the molecule. We delve into the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights into data interpretation. Furthermore, this guide includes detailed, self-validating experimental protocols for data acquisition, ensuring technical accuracy and reproducibility.

Introduction and Molecular Structure

This compound, also known as N-tosyl diethanolamine, is a sulfonamide derivative. Sulfonamides are a critical class of compounds in medicinal chemistry, known for a wide range of biological activities.[1] The title compound is synthesized by reacting p-toluenesulfonyl chloride with diethanolamine.[1] Its molecular structure, C₁₁H₁₇NO₄S, combines a rigid aromatic tosyl group with a flexible diethanolamine side chain, making its conformational and electronic properties a subject of interest.

The key structural features to be identified by spectroscopy are:

-

The p-substituted aromatic ring: Expect characteristic signals in both NMR and IR.

-

The sulfonamide group (-SO₂N=): This powerful electron-withdrawing group significantly influences the electronic environment of adjacent atoms.

-

The two equivalent N-ethyl chains (-N-CH₂-CH₂-OH): These create specific spin systems in NMR.

-

The primary alcohol groups (-CH₂OH): These will have distinct resonances in NMR and a strong, broad absorption in the IR spectrum.

Below is a diagram of the molecular structure with key atoms numbered for spectroscopic assignment.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Data acquired in deuterochloroform (CDCl₃) shows five distinct signals.[1]

-

Aromatic Protons (δ 7.3-7.8 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system. The protons ortho to the electron-withdrawing sulfonyl group (H3', H5') are deshielded and appear downfield around 7.70 ppm . The protons ortho to the methyl group (H2', H6') are less deshielded and resonate upfield around 7.33 ppm . Both signals appear as doublets due to coupling with their neighbors.[1]

-

Hydroxymethyl Protons (-CH₂OH, δ ~3.9 ppm): The four protons on the carbons bearing the hydroxyl groups (Cβ, Cβ') are equivalent and appear as a triplet at 3.87 ppm . The triplet multiplicity arises from coupling to the adjacent methylene protons (Cα, Cα').[1]

-

N-methylene Protons (-CH₂N-, δ ~3.2 ppm): The four protons on the carbons directly attached to the nitrogen (Cα, Cα') are also equivalent. They are deshielded by both the nitrogen and the sulfonyl group, appearing as a triplet at 3.23 ppm .[1] The triplet is a result of coupling to the hydroxymethyl protons.

-

Methyl Protons (-CH₃, δ ~2.4 ppm): The three protons of the tosyl methyl group are equivalent and magnetically isolated, resulting in a sharp singlet at 2.43 ppm .[1]

-

Hydroxyl Protons (-OH): The hydroxyl protons often appear as a broad singlet and its chemical shift is highly dependent on concentration, temperature, and solvent. This signal may exchange with trace amounts of D₂O in the solvent, causing it to diminish or disappear.

Table 1: Summary of ¹H NMR Data (500 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.70 | Doublet (d) | 2H | Aromatic (H3', H5') |

| 7.33 | Doublet (d) | 2H | Aromatic (H2', H6') |

| 3.87 | Triplet (t) | 4H | -CH₂OH (Cβ, Cβ') |

| 3.23 | Triplet (t) | 4H | -CH₂N- (Cα, Cα') |

| 2.43 | Singlet (s) | 3H | -CH₃ |

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on the structure and data from similar compounds, the following chemical shifts are expected.[2]

-

Aromatic Carbons (δ 127-145 ppm): Four signals are expected for the aromatic ring. The carbon attached to the sulfur (C4') and the carbon bearing the methyl group (C1') are quaternary and will have lower intensity. The protonated carbons (C2', C3', C5', C6') will appear as strong signals in the range of 127-130 ppm.

-

Hydroxymethyl Carbons (-CH₂OH, δ ~60 ppm): The Cβ and Cβ' carbons are expected to resonate around 60 ppm.

-

N-methylene Carbons (-CH₂N-, δ ~50 ppm): The Cα and Cα' carbons, being attached to nitrogen, will appear further upfield, typically around 50 ppm.

-

Methyl Carbon (-CH₃, δ ~21 ppm): The methyl carbon of the tosyl group is expected to have a chemical shift of approximately 21.5 ppm.[2]

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data.

Workflow Diagram:

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 15-20 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) to the vial and gently agitate until the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Instrumentation: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

¹H Acquisition: Acquire the proton spectrum using standard parameters (e.g., 90° pulse, 3-5 second relaxation delay, 16 scans).

-

¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., 1024 scans).

-

Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phasing, baseline correction, and referencing the spectrum to TMS at 0.00 ppm for ¹H and the residual solvent peak (CDCl₃) at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Analysis of Functional Group Frequencies

The IR spectrum of this compound will be dominated by absorptions from the O-H, S=O, and C-H bonds.

-

O-H Stretch (3500-3200 cm⁻¹): A strong and broad absorption band is expected in this region, characteristic of the hydrogen-bonded hydroxyl groups.

-

C-H (Aromatic) Stretch (3100-3000 cm⁻¹): Medium to weak absorptions corresponding to the C-H stretching on the benzene ring.

-

C-H (Aliphatic) Stretch (3000-2850 cm⁻¹): Medium intensity bands from the symmetric and asymmetric stretching of the methylene (-CH₂-) and methyl (-CH₃) groups.

-

S=O Stretch (1350-1300 cm⁻¹ and 1170-1150 cm⁻¹): The sulfonamide group will show two very strong and distinct absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, respectively. These are highly characteristic peaks for this functional group.

-

C=C (Aromatic) Stretch (1600-1450 cm⁻¹): Several medium to weak bands in this region are indicative of the benzene ring.

-

C-O Stretch (1260-1000 cm⁻¹): A strong absorption from the C-O stretching of the primary alcohol groups.

Table 2: Predicted Key IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3500 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3000 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| 1350 - 1300 | Very Strong | S=O Asymmetric Stretch | Sulfonamide (-SO₂N=) |

| 1170 - 1150 | Very Strong | S=O Symmetric Stretch | Sulfonamide (-SO₂N=) |

| 1260 - 1000 | Strong | C-O Stretch | Alcohol (-C-OH) |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common, simple technique for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Lower the ATR press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering further structural clues. The molecular formula C₁₁H₁₇NO₄S corresponds to a monoisotopic mass of approximately 259.088 Da.[3]

Analysis of Molecular Ion and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is expected to be observed as the protonated molecule [M+H]⁺ at m/z 260.

Under higher energy conditions (e.g., Electron Ionization - EI), characteristic fragmentation patterns would emerge:

-

Loss of a hydroxyethyl group (-CH₂CH₂OH): A fragmentation resulting in an ion at m/z 214.

-

Cleavage of the N-S bond: This can lead to fragments corresponding to the tosyl group ([C₇H₇SO₂]⁺, m/z 155) and the diethanolamine moiety.

-

Formation of the tropylium ion: The tosyl group can fragment further to lose SO₂, resulting in the highly stable tolyl cation ([C₇H₇]⁺) at m/z 91. This is a very common and often abundant fragment for compounds containing a tosyl group.

Fragmentation Pathway Diagram:

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Set the heated capillary temperature to facilitate desolvation.

-

Mass Analysis: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500 amu).

-

Data Analysis: Identify the [M+H]⁺ adduct and any other adducts (e.g., [M+Na]⁺) or fragment ions.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. The ¹H NMR confirms the connectivity and relative positions of all protons, IR spectroscopy identifies all key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. The data and protocols presented in this guide serve as a reliable reference for the validation and analysis of this compound in research and development settings.

References

-

Butt, T. M., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3142. [Link]

-

PubChem (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

The Royal Society of Chemistry (2016). Supporting Information for "Copper-catalyzed aerobic oxidative C–H/N–H annulation of aryl sulfonamides with internal alkynes for the synthesis of N-sulfonylindoles". The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

Sources

The Formation of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide: A Mechanistic and Methodological Guide

Foreword

In the landscape of modern synthetic chemistry, the sulfonamide functional group remains a cornerstone, pivotal in the development of therapeutics and functional materials. Among these, N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, a derivative of the ubiquitous tosyl group, presents a compelling case study in nucleophilic substitution at a sulfur center. This technical guide provides an in-depth exploration of the formation of this molecule, moving beyond a simple procedural outline to dissect the underlying mechanistic principles. Tailored for researchers, scientists, and professionals in drug development, this document aims to foster a deeper understanding of the reaction's nuances, enabling informed optimization and application. We will delve into the causal relationships that dictate experimental choices, ensuring that the protocols described are not merely prescriptive but are rooted in a self-validating scientific framework.

Introduction to the Core Reaction: Sulfonamide Synthesis

The synthesis of this compound is fundamentally a nucleophilic substitution reaction. The process involves the reaction of a nucleophile, in this case, diethanolamine, with an electrophilic sulfonyl derivative, p-toluenesulfonyl chloride (tosyl chloride). This reaction is a classic example of sulfonamide bond formation, a critical transformation in organic synthesis.[1] The presence of two nucleophilic hydroxy groups on the diethanolamine backbone adds a layer of complexity and potential for side reactions, making a thorough understanding of the reaction conditions paramount.

The overall transformation can be summarized as follows:

p-Toluenesulfonyl chloride + Diethanolamine → this compound + Hydrochloric acid

A base is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2]

Unraveling the Reaction Mechanism

The formation of this compound proceeds through a well-established nucleophilic acyl substitution-like pathway at the sulfur atom of the sulfonyl chloride. The key steps are outlined below:

Step 1: Nucleophilic Attack

The reaction is initiated by the nucleophilic attack of the nitrogen atom of diethanolamine on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The lone pair of electrons on the nitrogen atom forms a new bond with the sulfur atom. This is the rate-determining step of the reaction.

Step 2: Formation of a Tetrahedral Intermediate

The nucleophilic attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the sulfur atom is bonded to the incoming nitrogen, the two oxygen atoms, the tolyl group, and the chlorine atom.

Step 3: Departure of the Leaving Group

The tetrahedral intermediate is unstable and rapidly collapses. The chloride ion, being a good leaving group, is expelled, and the sulfonamide bond is formed.

Step 4: Deprotonation

The resulting sulfonamide is protonated on the nitrogen atom. A base, such as pyridine or triethylamine, present in the reaction mixture, deprotonates the nitrogen, yielding the final product, this compound, and the hydrochloride salt of the base. This final step is an acid-base reaction and is very fast.

The role of the base is crucial; it not only neutralizes the HCl produced but also prevents the protonation of the diethanolamine reactant, which would render it non-nucleophilic.[1]

Below is a visual representation of the reaction mechanism.

Caption: The reaction mechanism for the formation of this compound.

Experimental Protocol: A Validated Approach

The following protocol is a synthesis of established methods, designed for clarity and reproducibility.[2]

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Diethanolamine | 105.14 | 0.42 g | 4 |

| p-Toluenesulfonyl chloride | 190.65 | 0.836 g | 4.4 |

| Pyridine | 79.10 | 0.35 g | 4.4 |

| Dichloromethane (CH₂Cl₂) | - | - | - |

3.2. Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethanolamine (0.42 g, 4 mmol) in dichloromethane (CH₂Cl₂).

-

Addition of Reagents: To this solution, add p-toluenesulfonyl chloride (0.836 g, 4.4 mmol) followed by pyridine (0.35 g, 4.4 mmol). A slight excess of the sulfonyl chloride and base is used to ensure complete consumption of the limiting diethanolamine.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The pyridine is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by crystallization to yield white crystals of this compound. A reported yield for this procedure is 77%.[2]

3.3. Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis of this compound.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques:

-

Melting Point: The melting point of the crystalline product should be sharp and consistent with literature values (95–98 °C).[2]

-

Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction. A reported Rf value is 0.13 in a 1:1 mixture of hexane and ethyl acetate.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation. The expected signals for this compound are:

-

Aromatic protons of the tolyl group.

-

A triplet for the methylene groups adjacent to the hydroxyl groups (-CH₂OH).

-

A triplet for the methylene groups adjacent to the nitrogen atom (-CH₂N-).

-

A singlet for the methyl group of the tolyl ring.[2]

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Conclusion and Future Perspectives

The synthesis of this compound via the reaction of p-toluenesulfonyl chloride and diethanolamine is a robust and well-understood transformation. The mechanism, rooted in nucleophilic substitution at the sulfur center, is a foundational concept in organic chemistry. By understanding the intricacies of this mechanism and the rationale behind the experimental protocol, researchers can confidently apply and adapt this synthesis for their specific needs. The presence of the diol functionality in the final product opens avenues for further derivatization, making it a versatile building block in medicinal chemistry and materials science. Future work could explore alternative, greener synthetic routes or the catalytic activation of the sulfonyl chloride to enhance reaction efficiency.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (2012). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Para-Toluenesulfonamide? Synapse. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of p-toluenesulfonamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide as a Vortioxetine Impurity

Foreword: The Imperative of Purity in Modern Therapeutics

The development of novel therapeutics such as Vortioxetine, a multimodal antidepressant, represents a significant advancement in the management of major depressive disorder (MDD).[1] The efficacy and safety of such active pharmaceutical ingredients (APIs) are, however, inextricably linked to their purity. The control of impurities—unwanted chemical substances that can arise during synthesis or storage—is a critical aspect of pharmaceutical development and manufacturing.[2][3] These substances, even in trace amounts, can potentially impact the drug's stability, efficacy, and safety profile.

This technical guide provides a comprehensive examination of a specific process-related impurity, N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide , in the context of Vortioxetine manufacturing. We will delve into its chemical identity, potential formation pathways, analytical detection methodologies, and the regulatory framework that governs its control. This document is intended for researchers, quality control analysts, and drug development professionals dedicated to ensuring the highest standards of quality and safety for the Vortioxetine API.

Characterization of the Impurity: this compound

A thorough understanding of an impurity begins with its fundamental chemical and physical properties. This compound is a known sulfonamide derivative.[4]

Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Synonyms | N-tosyl diethanolamine | [4] |

| CAS Number | 7146-67-0 | [5][6] |

| Molecular Formula | C₁₁H₁₇NO₄S | [5][6] |

| Molecular Weight | 259.32 g/mol | [5][6] |

Structural Elucidation

The molecular structure of this impurity consists of a p-toluenesulfonyl group (tosyl group) attached to the nitrogen atom of diethanolamine.[4] The presence of two hydroxyl (-OH) groups makes the molecule relatively polar.

Caption: Potential introduction of the impurity via a side reaction.

Analytical Methodologies for Identification and Quantification

Robust analytical methods are required to detect and quantify impurities at levels stipulated by regulatory bodies. [7]For non-volatile, organic impurities like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. [8][9][10]

HPLC Method for Impurity Profiling

A stability-indicating reverse-phase HPLC (RP-HPLC) method is ideal for separating Vortioxetine from its potential impurities. [9][10]The method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

Experimental Protocol: RP-HPLC Method

-

Chromatographic System: A validated HPLC system equipped with a Diode Array Detector (DAD) or UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for separating Vortioxetine and its related substances. [11]3. Mobile Phase: A gradient elution is typically employed to resolve polar and non-polar compounds.

-

Mobile Phase A: A buffered aqueous solution (e.g., 0.01 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid).

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Gradient Program:

-

Start with a higher percentage of Mobile Phase A.

-

Gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds.

-

Include a re-equilibration step at the end of the run.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 226 nm, where both Vortioxetine and the impurity exhibit significant absorbance. [10]8. Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a precisely weighed amount of the Vortioxetine API in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Method Validation and System Suitability

The specificity of the method is confirmed by spiking the Vortioxetine sample with a known amount of the this compound reference standard. The method should demonstrate baseline resolution between the API and the impurity peak. Further characterization of the impurity peak can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS) to confirm its molecular weight. [8]

| Parameter | Acceptance Criteria | Rationale |

|---|---|---|

| Specificity | Baseline resolution > 2.0 between Vortioxetine and the impurity. | Ensures the method can distinguish the impurity from the API. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. | Defines the lowest concentration that can be reliably quantified. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 over the concentration range. | Confirms a direct relationship between detector response and concentration. |

| Accuracy | 90-110% recovery for spiked samples. | Demonstrates the closeness of test results to the true value. |

| Precision | Relative Standard Deviation (RSD) ≤ 5.0% for replicate injections. | Measures the method's reproducibility. |

Analytical Workflow Visualization

Caption: General workflow for impurity identification and quantification.

Regulatory Context and Control Strategies

The control of impurities is not merely a matter of good science but a strict regulatory requirement. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines that are globally recognized. [2][12]

ICH Q3A(R2) Guideline for Impurities in New Drug Substances

The ICH Q3A(R2) guideline is paramount, establishing thresholds for impurities that trigger specific regulatory actions. [13][12]These thresholds are based on the maximum daily dose (MDD) of the drug.

| Threshold | Maximum Daily Dose ≤ 2 g/day | Rationale & Required Action |

| Reporting | ≥ 0.05% | Impurities at or above this level must be reported in regulatory filings. [13] |

| Identification | > 0.10% or 1.0 mg per day intake (whichever is lower) | The structure of the impurity must be determined. |

| Qualification | > 0.15% or 1.0 mg per day intake (whichever is lower) | The biological safety of the impurity must be established through toxicological data. [3][13] |

Control Strategy

An effective control strategy for this compound encompasses a multi-faceted approach:

-

Raw Material Control: Rigorous testing of starting materials and reagents is the first line of defense. Specifications for key raw materials should include limits for related substances that could lead to the formation of this impurity.

-

Process Optimization: The synthetic process for Vortioxetine should be optimized to minimize the formation of by-products. This involves fine-tuning reaction parameters such as temperature, stoichiometry, and reaction time. [14]3. Purification Procedures: The final purification steps for the Vortioxetine API, such as recrystallization or chromatography, must be demonstrated to effectively remove this compound to a level well below the ICH qualification threshold. [14]4. In-Process Controls (IPCs): Implementing IPCs at critical steps in the manufacturing process allows for the monitoring and control of impurity levels before the final API is isolated.

Toxicological Assessment and Qualification

Should the level of this compound exceed the ICH qualification threshold, a toxicological assessment is required to demonstrate its safety at the proposed specification limit. [7] The qualification process involves acquiring and evaluating data to establish the biological safety of the impurity. [3]While specific toxicological data for this compound is not extensively published, it is noteworthy that diethanolamine, a structural component, is known to have skin irritant properties. [4]A comprehensive toxicological evaluation would typically include studies on genotoxicity (e.g., Ames test) and general toxicity (e.g., a 28-day repeat-dose study in a relevant animal species). The goal is to establish a Permitted Daily Exposure (PDE) for the impurity, ensuring that its presence in the final drug product poses no significant risk to patients.

Conclusion